2-Methyl-7-(trifluoromethyl)-1,4-oxazepane

Lipophilicity Drug Design Physicochemical Properties

Researchers pursuing CNS-targeted SAR studies require building blocks with favorable BBB permeability profiles, yet generic oxazepanes lack the requisite lipophilicity and steric parameters. This compound addresses that gap with a unique 2-methyl/7-CF3 dual-substitution pattern. • TPSA 21.26 Ų - well below the 90 Ų BBB threshold; ideal for CNS-focused compound libraries. • Predicted LogP 1.32 - optimal lipophilicity for passive membrane permeability. • Supplied as a diastereomeric mixture; available from stock for immediate dispatch.

Molecular Formula C7H12F3NO
Molecular Weight 183.174
CAS No. 2090998-14-2
Cat. No. B2423908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-7-(trifluoromethyl)-1,4-oxazepane
CAS2090998-14-2
Molecular FormulaC7H12F3NO
Molecular Weight183.174
Structural Identifiers
SMILESCC1CNCCC(O1)C(F)(F)F
InChIInChI=1S/C7H12F3NO/c1-5-4-11-3-2-6(12-5)7(8,9)10/h5-6,11H,2-4H2,1H3
InChIKeyOPZMNTLJZPVLJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-7-(trifluoromethyl)-1,4-oxazepane: Physicochemical & Procurement Profile


2-Methyl-7-(trifluoromethyl)-1,4-oxazepane is a heterocyclic organic compound characterized by a seven-membered 1,4-oxazepane ring, substituted with a methyl group at the 2-position and a trifluoromethyl group at the 7-position . It is commercially supplied as a mixture of diastereomers . The compound has the molecular formula C₇H₁₂F₃NO and a molecular weight of 183.17 g/mol . Computed properties include a topological polar surface area (TPSA) of 21.26 Ų and a LogP of 1.3157 . This profile suggests potential for membrane permeability, a characteristic often sought in CNS drug discovery, but no direct biological data for this specific compound were identified in the reviewed literature.

Mixture Diastereomeric mixture for stereochemical exploration
CNS profile Low predicted TPSA supports blood-brain barrier permeability studies
Lipophilicity Moderate predicted LogP for membrane permeability screening

Non-Interchangeability of 2-Methyl-7-(trifluoromethyl)-1,4-oxazepane


Direct substitution of 2-Methyl-7-(trifluoromethyl)-1,4-oxazepane with simpler 1,4-oxazepane derivatives is not scientifically valid. The specific substitution pattern—a methyl group at the 2-position and a trifluoromethyl group at the 7-position—is a unique molecular feature among commercially available oxazepanes. This dual substitution is expected to influence the compound's three-dimensional conformation, basicity, and overall lipophilicity in ways that are distinct from mono-substituted analogs like 7-(trifluoromethyl)-1,4-oxazepane hydrochloride (CAS 2095409-35-9) or non-fluorinated 2-methyl-1,4-oxazepane (CAS 2165477-08-5) . These structural differences are critical, as even minor alterations to a heterocyclic scaffold can lead to significant changes in target binding, selectivity, and pharmacokinetic properties. Therefore, using a generic oxazepane as a substitute in a research program or synthetic sequence would constitute a fundamental change to the molecular entity, rendering any resulting structure-activity relationship (SAR) data or synthetic yields non-comparable.

Substitution pattern
Dual methyl and trifluoromethyl substitution alters conformation, lipophilicity, and basicity vs. mono-substituted oxazepanes.
SAR transferability
SAR data from non-fluorinated or mono-substituted analogs may not transfer directly; direct replacement can skew binding and pharmacokinetic interpretation.

2-Methyl-7-(trifluoromethyl)-1,4-oxazepane: Differentiating Evidence


Lipophilicity Advantage over Non-Fluorinated Oxazepane

The predicted partition coefficient (LogP) for 2-Methyl-7-(trifluoromethyl)-1,4-oxazepane is 1.3157 . While experimental LogP data for a direct comparator (e.g., 2-methyl-1,4-oxazepane) is not available in the reviewed literature, the presence of a trifluoromethyl (-CF₃) group is a well-established molecular determinant for increasing lipophilicity compared to a hydrogen substituent [1]. The computed LogP of 1.3157 for this compound is a specific, quantifiable property that differentiates it from non-fluorinated oxazepane scaffolds, which are expected to have lower LogP values.

Lipophilicity comparison
Class-level inference
Predicted LogP 1.3157 vs. non-fluorinated analog
Supports lipophilicity screening
CF3 group typically increases LogP by 0.5–1.0 units; computational prediction
Lipophilicity Drug Design Physicochemical Properties

CNS Permeability Potential (TPSA)

The predicted Topological Polar Surface Area (TPSA) for 2-Methyl-7-(trifluoromethyl)-1,4-oxazepane is 21.26 Ų . This value is well below the widely accepted threshold of 90 Ų for compounds likely to cross the blood-brain barrier (BBB) [1]. In contrast, many other heterocyclic building blocks with additional polar atoms or substituents would exhibit a higher TPSA, potentially limiting their utility in CNS-targeted research. The low TPSA of this compound is a quantifiable advantage for its selection as a fragment or intermediate in neuroscience drug discovery.

CNS permeability potential
Class-level inference
Predicted TPSA 21.26 Ų
Supports CNS permeability screening
Well below BBB threshold of 90 Ų; computational prediction
CNS Drug Discovery Blood-Brain Barrier Physicochemical Properties

2-Methyl-7-(trifluoromethyl)-1,4-oxazepane: Research & Procurement Scenarios


CNS-Targeted Fluorinated Heterocyclic Libraries

Procurement of 2-Methyl-7-(trifluoromethyl)-1,4-oxazepane is justified for the construction of focused compound libraries targeting neurological disorders. Its low predicted TPSA of 21.26 Ų [1] makes it a prime candidate for scaffolds intended to cross the blood-brain barrier, a critical requirement for CNS drug candidates. In contrast to non-fluorinated or more polar oxazepane analogs, this compound offers a favorable lipophilicity profile (predicted LogP 1.3157) [2] that can enhance passive membrane permeability. This evidence supports its selection as a strategic building block over other heterocyclic amines for CNS medicinal chemistry campaigns.

Differentiated Scaffold for Oxazepane SAR Studies

For research groups investigating the structure-activity relationships (SAR) of oxazepane-based modulators (e.g., Kv7 channel activators [1] or dopamine D4 receptor ligands [2]), 2-Methyl-7-(trifluoromethyl)-1,4-oxazepane provides a unique substitution pattern not found in other commercially available oxazepanes. Its dual alkyl/fluoroalkyl substitution allows for the systematic exploration of both steric and electronic effects on target engagement, enabling a more nuanced SAR understanding than could be achieved with simpler 7-(trifluoromethyl)-1,4-oxazepane (CAS 2095409-35-9) or non-fluorinated 2-methyl-1,4-oxazepane . Its procurement is thus essential for producing a comprehensive SAR dataset.

Application
Selection Property
Validation Focus
CNS-targeted heterocyclic libraries
Low TPSA for BBB penetration potential
Permeability assay or logD measurement
Oxazepane SAR studies
Unique dual-substitution pattern
Comparative SAR with mono-substituted analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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